molecular formula C18H18FN3O2 B2785588 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)urea CAS No. 898414-81-8

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)urea

Cat. No. B2785588
CAS RN: 898414-81-8
M. Wt: 327.359
InChI Key: CKBIIXMBWBMLQR-UHFFFAOYSA-N
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Description

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)urea, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Mechanism of Action

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)urea works by inhibiting the activity of a protein called Bruton's tyrosine kinase (BTK), which is involved in the signaling pathways that promote the growth and survival of cancer cells. By blocking BTK, this compound can prevent the activation of these pathways and induce cancer cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has also been shown to have anti-inflammatory and immunomodulatory effects. These effects are thought to be due to the inhibition of BTK, which is also involved in the signaling pathways that regulate immune cell function.

Advantages and Limitations for Lab Experiments

One advantage of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)urea is its specificity for BTK, which reduces the risk of off-target effects. However, like many small molecule inhibitors, this compound has limitations in terms of its pharmacokinetic properties, such as poor solubility and rapid clearance from the body. These limitations can affect the efficacy and safety of the compound in clinical settings.

Future Directions

There are several potential future directions for the development of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)urea and other BTK inhibitors. These include the evaluation of this compound in combination with other cancer treatments, the identification of biomarkers that can predict response to treatment, and the optimization of the pharmacokinetic properties of the compound to improve its efficacy and safety. Additionally, the role of BTK in other diseases, such as autoimmune disorders and viral infections, is an area of active research that may lead to the development of new therapeutic applications for BTK inhibitors.

Synthesis Methods

The synthesis of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)urea involves a series of chemical reactions, starting with the reaction of 4-fluoroaniline with 4-methoxybenzaldehyde to form 4-fluoro-4'-methoxychalcone. This intermediate is then reacted with 3,4-dihydro-2H-pyrrole to form 1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(4-methoxyphenyl)prop-2-en-1-one. Finally, this compound is reacted with urea to form the target compound, this compound.

Scientific Research Applications

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)urea has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. In these studies, this compound has been shown to inhibit the growth and survival of cancer cells, as well as to enhance the activity of other cancer treatments, such as chemotherapy and immunotherapy.

properties

IUPAC Name

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O2/c1-24-16-10-6-14(7-11-16)21-18(23)22(17-3-2-12-20-17)15-8-4-13(19)5-9-15/h4-11H,2-3,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKBIIXMBWBMLQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)N(C2=NCCC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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